Differentiated Lipophilicity: XLogP3 Comparison of Bromobenzyl Regioisomers
The 3-bromo regioisomer exhibits a higher predicted lipophilicity than its 2-bromo analog. This is a key differentiator for applications where optimal LogP is critical for membrane permeability or target engagement. The 3-bromo isomer's XLogP3 is calculated as 5.0, compared to 4.8 for the 2-bromo isomer [1]. This difference of +0.2 log units indicates a distinct partitioning behavior in biological systems [1].
| Evidence Dimension | Predicted Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 5.0 |
| Comparator Or Baseline | 2-Bromobenzyl-(2,4-dimethylphenyl)ether (CAS 189746-11-0): XLogP3 = 4.8 |
| Quantified Difference | +0.2 log units |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2019.06.18) |
Why This Matters
This quantitative difference in lipophilicity can directly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, making the 3-bromo isomer a distinct choice for optimizing drug-like properties in medicinal chemistry campaigns.
- [1] PubChem Compound Summary for CID 60644620 (3-Bromobenzyl-(2,4-dimethylphenyl)ether) and CID 60644619 (2-Bromobenzyl-(2,4-dimethylphenyl)ether). View Source
